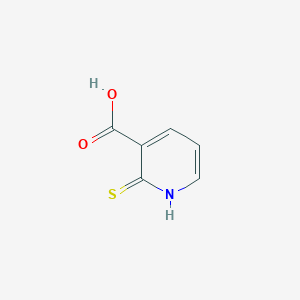

2-Mercaptonicotinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHFQKONWMWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068110 |

Source

|

| Record name | 2-Mercaptonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38521-46-9 |

Source

|

| Record name | 2-Mercaptonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38521-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038521469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU7D859ABZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Mercaptonicotinic Acid from 2-Chloronicotinic Acid

Abstract

This technical guide provides a detailed overview of the synthesis of 2-mercaptonicotinic acid, a valuable heterocyclic intermediate, from its precursor, 2-chloronicotinic acid. The core of this transformation is a nucleophilic aromatic substitution (NAS) reaction. This document outlines the underlying mechanism, presents a detailed experimental protocol, summarizes key quantitative data in tabular format, and includes essential workflow and reaction diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

2-Chloronicotinic acid is a versatile pyridine (B92270) derivative widely utilized as a starting material in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its conversion to this compound (also known as 2-thionicotinic acid) is a critical step in the development of various bioactive molecules. This transformation is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom at the C2 position of the pyridine ring is displaced by a sulfur nucleophile.

The reactivity of the C2 position is enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the carboxylic acid group at the C3 position, making this substitution reaction efficient and regioselective.[3] This guide focuses on the use of sodium hydrosulfide (B80085) (NaSH) as the sulfur source, a common and effective reagent for this type of conversion.

Reaction Mechanism and Pathway

The synthesis proceeds via the Addition-Elimination mechanism of nucleophilic aromatic substitution (NAS).[4]

-

Nucleophilic Attack: The hydrosulfide ion (⁻SH), a potent nucleophile, attacks the electron-deficient carbon atom (C2) bonded to the chlorine atom. This initial addition step temporarily disrupts the aromaticity of the pyridine ring.[3][4]

-

Formation of Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized and stabilized by resonance, particularly involving the electron-withdrawing carboxylic acid group and the ring nitrogen.[5]

-

Elimination of Leaving Group: Aromaticity is restored in the final step by the elimination of the chloride ion (Cl⁻), which is a good leaving group. Subsequent acidic workup protonates the thiolate and carboxylate groups to yield the final product, this compound.

The overall reaction pathway is illustrated below.

Data Presentation

Quantitative data for the key compounds involved in this synthesis are summarized below.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 2-Chloronicotinic Acid | This compound |

| Synonyms | 2-Chloropyridine-3-carboxylic acid[6] | 2-Thionicotinic acid |

| CAS Number | 2942-59-8[6] | 5333-30-2 |

| Molecular Formula | C₆H₄ClNO₂[7] | C₆H₅NO₂S |

| Molecular Weight | 157.55 g/mol [7] | 155.18 g/mol |

| Appearance | White to cream powder[6] | Yellow to off-white solid |

| Melting Point | 176-178 °C (decomposes)[6] | ~210-214 °C (decomposes) |

Table 2: Representative Reaction Conditions

| Parameter | Value / Condition |

| Stoichiometry (NaSH) | 1.1 - 1.5 molar equivalents |

| Solvent | Ethanol (B145695), Dimethylformamide (DMF), or Water |

| Temperature | 80 - 120 °C (Reflux) |

| Reaction Time | 4 - 12 hours |

| Workup | Acidification with HCl or H₂SO₄ to pH 2-3 |

| Purification | Recrystallization from Ethanol/Water |

| Typical Yield | > 85% |

Detailed Experimental Protocol

This section provides a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment:

-

2-Chloronicotinic acid (1.0 eq)

-

Sodium hydrosulfide hydrate (B1144303) (NaSH·xH₂O) (1.2 eq)

-

Ethanol (or DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloronicotinic acid (e.g., 10.0 g, 63.5 mmol) in a suitable solvent such as ethanol (150 mL).

-

Reagent Addition: In a separate beaker, dissolve sodium hydrosulfide hydrate (e.g., 5.34 g, ~75.0 mmol, assuming dihydrate) in a minimal amount of water (~20 mL) and add it to the reaction flask.

-

Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Cooling and Filtration: After completion, cool the mixture to room temperature. If any solid (e.g., sodium chloride byproduct) precipitates, it can be removed by filtration.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Product Precipitation: Redissolve the resulting residue in deionized water (~100 mL). Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 2-3. A yellow precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL) to remove any remaining salts.

-

Drying and Purification: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Sodium Hydrosulfide: NaSH is corrosive and can release toxic hydrogen sulfide (B99878) (H₂S) gas, especially upon contact with acids. Handle with extreme care. The acidification step must be performed slowly in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The conversion of 2-chloronicotinic acid to this compound via nucleophilic aromatic substitution with sodium hydrosulfide is a robust and high-yielding synthetic method. The procedure is straightforward, relying on readily available reagents and standard laboratory techniques. This guide provides the necessary technical details, data, and procedural workflows to enable researchers and drug development professionals to successfully implement this important chemical transformation.

References

- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 7. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Mercaptonicotinic Acid: Chemical Properties and Structure

Introduction: this compound, also known by its IUPAC name 2-sulfanylidene-1H-pyridine-3-carboxylic acid, is a heterocyclic organic compound featuring both a carboxylic acid and a thiol group. This bifunctional nature makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] It has garnered attention in drug development for its potential as an inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental procedures.

Chemical Structure and Identification

This compound consists of a pyridine (B92270) ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a sulfur group. The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (2-thioxo-1,2-dihydropyridine-3-carboxylic acid).[3] The thione form is generally considered the more stable tautomer in the solid state.

Caption: Thiol-Thione Tautomerism of this compound.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2-sulfanylidene-1H-pyridine-3-carboxylic acid[4] |

| CAS Number | 38521-46-9[5][6] |

| Molecular Formula | C₆H₅NO₂S[5][6] |

| Canonical SMILES | C1=CNC(=S)C(=C1)C(=O)O[4] |

| InChI | InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9) |

| InChIKey | WYKHFQKONWMWQM-UHFFFAOYSA-N[7][4] |

| Synonyms | 2-Mercapto-3-pyridinecarboxylic acid, 2-Thionicotinic acid, 2-Mercaptopyridine-3-carboxylic acid[2][7][5][8] |

Physicochemical Properties

The compound is typically a yellow crystalline powder.[1][2][4][5][9] It is stable under normal storage conditions, specifically at room temperature in a tightly closed container, away from incompatible substances like strong bases and strong oxidizing agents.[1][4][5][10] Solubility data is somewhat conflicting, with some sources describing it as very soluble in water and others as sparingly soluble.[1][5] A quantitative measurement indicates a solubility greater than 23.3 µg/mL at a pH of 7.4.[7][11]

Table 2: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 155.18 g/mol | [10][12] |

| Melting Point | 263-270 °C | [2][4][5][6][11][13][14] |

| Boiling Point | 295.3 °C (at 760 mmHg) | [2][4][11][13] |

| Density | ~1.4 g/cm³ | [11] |

| pKa | 1.87 - 1.98 | [2][5][13] |

| XLogP3 | 0.5 | [7][11] |

| Topological Polar Surface Area | 81.4 Ų | [11] |

| Hydrogen Bond Donor Count | 2 | [1][11] |

| Hydrogen Bond Acceptor Count | 3 | [1][11] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are standard techniques for characterization.[3][15] The ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and exchangeable protons from the carboxylic acid and thiol/amine groups. The ¹³C NMR spectrum provides information on the carbon skeleton.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions would include those for the O-H stretch of the carboxylic acid, the C=O stretch, C=C and C=N stretches of the aromatic ring, and vibrations associated with the C=S (thione) group.[3]

-

UV-Visible (UV-Vis) Spectroscopy: In a study, the UV spectrum of the this compound monomer at pH 7 showed absorption maxima (λmax) at 340.8 nm and 270 nm.[16]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[3][17]

Table 3: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and exchangeable -OH and -NH/-SH protons. |

| ¹³C NMR | Resonances for aromatic, carboxyl, and thione carbons.[15] |

| IR | Absorptions for O-H, C=O, C=C, C=N, and C=S functional groups.[3] |

| UV-Vis | λmax at 340.8 nm and 270 nm (monomer, pH 7).[16] |

| MS | Molecular ion peak consistent with a molecular weight of ~155 g/mol . |

Experimental Protocols

Synthesis from 2-Chloronicotinic Acid

A common and effective method for synthesizing this compound involves the reaction of 2-chloronicotinic acid with thiourea (B124793).[1][6][11]

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Suspend 2-chloronicotinic acid (e.g., 5 mmol) and thiourea (e.g., 6 mmol) in water (e.g., 15 mL).[6]

-

Heat the suspension to reflux at 90 °C and maintain for 8 hours.[6][11]

-

After the reaction is complete, cool the mixture to room temperature. A pale yellow suspension should be observed.[1][6]

-

Adjust the pH of the suspension to approximately 8 with a suitable base (e.g., dilute NaOH).

-

Subsequently, acidify the mixture with dilute hydrochloric acid to precipitate the product.[6][11]

-

Stir the mixture for approximately 10 minutes to ensure complete precipitation.[6][11]

-

Collect the resulting pale yellow solid by filtration.[6]

-

Dry the solid to obtain the final product, this compound. Yields of around 84% have been reported with this method.[6]

General Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used for its ability to dissolve polar compounds and to observe exchangeable protons.[3]

-

IR Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press. Acquire the spectrum using an FTIR spectrometer.

Reactivity and Biological Role

Chemical Reactivity

This compound is a versatile ligand in coordination chemistry due to its multiple potential donor atoms (N, S, and O).[2] It is used as a precursor in the synthesis of more complex molecules, such as 2-(2-carboxyethylthio)nicotinic acid and coordination polymers.[2][6]

Biological Role: P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of substrates, including many chemotherapy drugs, out of cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer. This compound (2MNA) has been identified as an inhibitor of P-gp. It is believed to bind to the protein, possibly forming a disulfide bond with cysteine residues, thereby blocking its transport function. This inhibition can potentially restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

Caption: 2-MNA inhibits the P-gp pump, increasing intracellular drug levels.

Safety and Handling

This compound is classified as an irritant.[11][13] It may cause skin, eye, and respiratory tract irritation.[7][10][13]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][10]

-

Storage: Store in a tightly closed container in a cool, dry place.[1][5][11] The material is noted to be air-sensitive.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[5][10][12]

-

Hazardous Decomposition: Upon combustion, it may produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[5][10][12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 38521-46-9 [chemicalbook.com]

- 7. This compound | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. afgsci.com [afgsci.com]

- 9. This compound | 38521-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chembk.com [chembk.com]

- 14. This compound | CAS#:38521-46-9 | Chemsrc [chemsrc.com]

- 15. This compound(38521-46-9) 13C NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. lehigh.edu [lehigh.edu]

Spectral Properties of 2-Mercaptonicotinic Acid: An In-depth Technical Guide

Introduction: 2-Mercaptonicotinic acid (2-MNA), also known by its IUPAC name 2-sulfanylidene-1H-pyridine-3-carboxylic acid, is a heterocyclic compound incorporating a pyridine (B92270) ring, a carboxylic acid group, and a sulfur-containing functional group.[1][2] This molecule is of significant interest in pharmaceutical sciences and materials research, particularly in the development of drug delivery systems such as thiomers.[3] A thorough understanding of its spectral properties is paramount for its characterization, quantification, and the study of its interactions in various chemical and biological systems.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectral properties of this compound. It includes detailed experimental protocols, tabulated spectral data, and visualizations of key concepts and workflows to support researchers and professionals in drug development.

A critical aspect of 2-MNA's chemistry, which profoundly influences its spectral characteristics, is its existence in a thiol-thione tautomeric equilibrium. The thione form is generally the predominant tautomer in solution.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-MNA. The chemical shifts in both ¹H and ¹³C NMR spectra provide definitive evidence for the predominant thione tautomer in common NMR solvents like DMSO-d₆.

¹H NMR Spectral Data

The proton NMR spectrum of 2-MNA typically displays signals corresponding to the three aromatic protons on the pyridine ring and the labile protons of the carboxylic acid and N-H/S-H groups.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5 - 14.5 | Broad Singlet | COOH |

| ~8.2 - 8.4 | Multiplet | Aromatic CH (H-6) |

| ~7.8 - 8.0 | Multiplet | Aromatic CH (H-4) |

| ~7.1 - 7.3 | Multiplet | Aromatic CH (H-5) |

Note: Data is typically acquired in DMSO-d₆. The broad signal for the carboxylic proton is characteristic. The exact chemical shifts can vary based on concentration and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The position of the C=S signal at a very low field is a key indicator of the thione tautomer's prevalence.[4]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~177.7 | C=S |

| ~167.0 | C=O (COOH) |

| ~140.0 | C-4 |

| ~138.0 | C-6 |

| ~133.0 | C-5 |

| ~115.0 | C-3 |

Note: Data corresponds to spectra recorded in DMSO-d₆.[5] Carbonyl carbons and those double-bonded to heteroatoms like sulfur are typically found at the low-field end of the spectrum.[4]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of 2-MNA.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[3]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium (B1214612) lock signal from the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum at a controlled temperature (e.g., 25-30 °C).[3] Use a standard single-pulse experiment. The residual solvent signal of DMSO-d₆ at ~2.50 ppm can be used as a secondary chemical shift reference.[3]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction on the resulting spectra.

-

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.

-

Caption: General experimental workflow for NMR analysis of 2-MNA.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule.[6] For 2-MNA, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions within the conjugated pyridine ring and thione group.[7]

UV-Vis Spectral Data

The absorption maxima (λmax) of 2-MNA are sensitive to pH and its aggregation state (monomer vs. dimer).

Table 3: UV-Vis Absorption Maxima (λmax) for this compound

| Species | pH | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Monomer | 7 | 340.8 | 270 | [3] |

| Monomer | Not specified | 354 | 279 | [3] |

| Dimer | 7 | 241 | - | [3] |

| Dimer | Not specified | 256 | - | [3] |

The dimer, 2,2'-dithiodinicotinic acid, is formed via oxidation of the thiol/thione group.

The strong absorption band observed above 340 nm is characteristic of the n→π* transition of the C=S group within the conjugated system, providing further evidence for the thione tautomer.

Experimental Protocol for UV-Vis Spectroscopy

This protocol describes a standard method for obtaining the UV-Vis absorption spectrum of 2-MNA.

-

Solution Preparation:

-

Prepare a stock solution of 2-MNA in a suitable solvent (e.g., demineralized water or a buffer like phosphate-buffered saline).

-

If pH control is required, adjust the pH of the solution using dilute NaOH or HCl. For example, a pH of 7.0 can be used to study the compound under physiological conditions.[3]

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument lamps (deuterium and tungsten) to warm up for at least 30 minutes for a stable baseline.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent/buffer to be used for the sample dilutions. This will serve as the blank.

-

Place the blank cuvette in the reference beam holder (or sample holder for a blank scan).

-

Record a baseline spectrum from approximately 200 nm to 500 nm.

-

Replace the blank cuvette with a cuvette containing the 2-MNA sample solution.

-

Scan the sample over the same wavelength range.

-

-

Data Analysis:

-

The instrument software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

-

Caption: General experimental workflow for UV-Vis analysis of 2-MNA.

The spectral properties of this compound are well-defined and provide conclusive evidence for its structure, particularly its existence as the thione tautomer in solution. The ¹H and ¹³C NMR spectra are characterized by specific chemical shifts for the pyridine ring and the exocyclic functional groups, with the ¹³C resonance for the C=S group being a key identifier. The UV-Vis spectrum shows distinct absorption maxima corresponding to electronic transitions within the conjugated system, which are sensitive to environmental factors such as pH. The data and protocols presented in this guide serve as a valuable resource for the characterization and application of this compound in research and development.

References

The Enigmatic Role of 2-Mercaptonicotinic Acid as a P-glycoprotein Inhibitor: A Technical Overview

For Immediate Release

This technical guide delves into the current understanding of 2-Mercaptonicotinic acid's mechanism of action as a P-glycoprotein (P-gp) inhibitor. While direct and extensive research on this compound's specific inhibitory actions on P-gp is limited, this document synthesizes available data from related compounds and general principles of P-gp inhibition to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus of this guide will be on a synthesized thiomer incorporating this compound, which provides the most direct available evidence of its potential role in P-gp inhibition.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial transmembrane efflux pump.[1][2] It plays a significant role in protecting cells from a wide array of xenobiotics by actively transporting them out of the cell, a process powered by ATP hydrolysis.[2][3] However, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), a major obstacle in chemotherapy.[2][4] By expelling anticancer drugs, P-gp reduces their intracellular concentration, thereby diminishing their therapeutic efficacy.[4] Consequently, the development of P-gp inhibitors to be used as adjuvants in chemotherapy is an area of intense research.

Evidence for P-gp Inhibition by a this compound-Containing Thiomer

Direct studies detailing the mechanism of this compound as a standalone P-gp inhibitor are not extensively available in the current body of scientific literature. However, research into a preactivated thiomer, poly(acrylic acid)-cysteine-2-mercaptonicotinic acid (PAA-Cys-2MNA), provides evidence of the P-gp inhibitory potential of the this compound moiety.[5]

A study focused on this synthesized thiomer demonstrated its ability to inhibit P-gp function in Caco-2 cells, a common in vitro model for studying intestinal drug absorption and P-gp activity.[5] The inhibitory effect was quantified by measuring the transport of rhodamine 123, a known P-gp substrate.[5]

Quantitative Analysis of P-gp Inhibition

The P-gp inhibitory effect of PAA-Cys-2MNA was compared to its constituent components, poly(acrylic acid) (PAA) and the non-preactivated thiomer (PAA-Cys). The enhancement of rhodamine 123 transport, indicative of P-gp inhibition, is summarized in the table below.

| Compound | Apparent Permeability Coefficient (Papp) Enhancement Ratio of Rhodamine 123 |

| Poly(acrylic acid) (PAA) | 1.84-fold |

| Poly(acrylic acid)-cysteine (PAA-Cys) | 2.09-fold |

| Poly(acrylic acid)-cysteine-2-mercaptonicotinic acid (PAA-Cys-2MNA) | 2.36-fold |

Table 1: Enhancement of Rhodamine 123 permeability across Caco-2 cell monolayers in the presence of PAA, PAA-Cys, and PAA-Cys-2MNA, indicating their relative P-gp inhibitory effects. Data sourced from a 2015 study on a preactivated thiomer.[5]

The data clearly indicates that the incorporation of this compound into the thiomer backbone significantly enhances its P-gp inhibitory properties.[5]

Proposed Mechanism of Action

The precise mechanism by which the this compound moiety contributes to P-gp inhibition has not been definitively elucidated. However, based on the structure of the PAA-Cys-2MNA thiomer and the general mechanisms of P-gp inhibition, a plausible hypothesis can be formulated. The thiol group (-SH) of this compound is likely a key player in its inhibitory activity. Thiol-containing compounds can interact with cysteine residues within the P-gp structure, potentially through the formation of disulfide bonds, leading to conformational changes that impair the protein's efflux function.

General mechanisms of P-gp inhibition include:

-

Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.[6]

-

Non-competitive Inhibition: The inhibitor binds to a site distinct from the substrate-binding site, inducing a conformational change that reduces the transporter's activity.[6]

-

Interference with ATP Hydrolysis: The inhibitor may disrupt the binding or hydrolysis of ATP, which is essential for the energy-dependent efflux process.[1][6]

-

Altering P-gp Expression: Some compounds can downregulate the expression of the ABCB1 gene, which codes for P-gp.[1]

Given that the PAA-Cys-2MNA study focused on transport enhancement, a direct interaction with the P-gp protein is the most likely mechanism.

References

- 1. Marine Natural Products with P-Glycoprotein Inhibitor Properties | MDPI [mdpi.com]

- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. P-glycoprotein inhibitors: synthesis and in vitro evaluation of a preactivated thiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-Mercaptonicotinic Acid and its Derivatives in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2-mercaptonicotinic acid and its derivatives, with a particular focus on their potential as anticancer agents. While research on this compound alone in oncology is limited, its triorganotin derivative, bis--INVALID-LINK-- (SnMNA), has demonstrated significant cytotoxic and pro-apoptotic effects in preclinical studies. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the known mechanisms of action and experimental workflows.

Introduction

This compound (2-MNA) is a sulfur-containing analog of nicotinic acid. While its primary biological role is not extensively characterized in the context of cancer, it has been identified as an inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. However, the direct anticancer activity of 2-MNA appears to be limited, and concerns regarding its toxicity to non-cancerous cells have been raised.

In contrast, a triorganotin compound incorporating this compound, referred to as SnMNA, has shown potent anticancer properties. This derivative has been found to be significantly more cytotoxic to certain cancer cell lines than the conventional chemotherapeutic agent cisplatin[1]. The primary mechanism of its anticancer action appears to be the induction of apoptosis[1]. This guide will focus predominantly on the biological activity of SnMNA due to the availability of substantive data, while also addressing the known functions of the parent compound, this compound.

Quantitative Data on Anticancer Activity

The following tables summarize the key quantitative findings from preclinical studies on the anticancer effects of the triorganotin derivative of this compound (SnMNA).

Table 1: In Vitro Cytotoxicity of SnMNA

| Compound | Cell Line | Assay | IC50 Value (48h) | Comparison |

| SnMNA | LMS (leiomyosarcoma) | Trypan Blue | 22.4 nM | >200 times more potent than Cisplatin (B142131) |

| SnMNA | MCF-7 (human breast adenocarcinoma) | Trypan Blue | Not specified | Potent cytotoxic effects observed |

| Cisplatin | LMS (leiomyosarcoma) | Trypan Blue | 5 µM | Reference |

Table 2: In Vitro Apoptosis Induction by SnMNA

| Cell Line | Treatment | Concentration | Fold Increase in Apoptosis |

| LMS | SnMNA | 60 nM | 8-fold |

| MCF-7 | SnMNA | 60 nM | 6-fold |

Table 3: In Vivo Antitumor Activity of SnMNA in Wistar Rats with Sarcoma [1]

| Treatment | Dosage | Outcome |

| SnMNA | 5.4 mg/kg BW (four repeated doses every three days) | Prolonged mean survival time by 200% |

| SnMNA | 5.4 mg/kg BW (four repeated doses every three days) | Decreased mean tumor growth rate (p<0.05) |

| SnMNA | 5.4 mg/kg BW (four repeated doses every three days) | 30% of animals were completely cured |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action identified for the triorganotin derivative of this compound (SnMNA) is the induction of apoptosis. While the precise molecular targets within the apoptotic signaling cascade have not been fully elucidated, the available evidence points towards a significant increase in programmed cell death in treated cancer cells[1].

dot

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Caption: General workflow for in vitro cytotoxicity assays.

4.2.1. Trypan Blue Exclusion Assay

-

Cell Preparation: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of SnMNA (e.g., 0.75–80 nM) for 48 hours.

-

Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.

-

Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.

4.2.2. MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the desired concentrations of SnMNA (e.g., 20, 40, and 60 nM) for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Antitumor Activity

-

Animal Model: Female Wistar rats are used.

-

Tumor Induction: Sarcoma is induced in the rats.

-

Treatment: Once tumors are established, animals are treated with SnMNA (e.g., 5.4 mg/kg body weight, intraperitoneally) at specified intervals.

-

Monitoring: Tumor size and animal survival are monitored throughout the study.

-

Data Analysis: Tumor growth curves and survival plots are generated to assess the antitumor efficacy of the compound.

Conclusion and Future Directions

The available data strongly suggest that the triorganotin derivative of this compound, SnMNA, is a potent anticancer agent with significant pro-apoptotic activity in vitro and notable antitumor effects in vivo. Its cytotoxicity surpasses that of cisplatin in the tested cell lines, highlighting its potential for further development.

However, several key areas require further investigation:

-

Mechanism of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by SnMNA is crucial for its rational development as a therapeutic agent.

-

Selectivity: While potent against cancer cells, the toxicity profile of SnMNA in a wider range of normal cell types and in more extensive in vivo studies needs to be thoroughly evaluated.

-

Activity of this compound: Further research is warranted to explore whether the P-glycoprotein inhibitory activity of this compound alone can be harnessed to overcome multidrug resistance in combination with existing chemotherapies, and to investigate its potential anticancer effects in a broader panel of cancer cell lines under various conditions.

References

2-Mercaptonicotinic Acid: A Technical Guide on its Potential as an Antioxidant and Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptonicotinic acid, a sulfur-containing derivative of nicotinic acid, presents a compelling profile for investigation as a novel antioxidant and anti-inflammatory agent. While direct experimental data on this specific compound is limited in publicly available literature, its structural components—a nicotinic acid moiety and a thiol group—suggest a strong potential for therapeutic efficacy. Nicotinic acid and various organosulfur compounds have well-documented roles in modulating oxidative stress and inflammatory cascades. This technical guide synthesizes the current understanding of these related molecules to project the potential mechanisms and activities of this compound. It provides detailed experimental protocols for evaluating its antioxidant and anti-inflammatory properties and outlines the key signaling pathways likely to be involved. The included data tables and pathway diagrams are presented as hypothetical frameworks for guiding future research and development efforts.

Introduction

The confluence of oxidative stress and chronic inflammation is a well-established driver of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel therapeutic agents that can concurrently mitigate these intertwined processes is a paramount objective in drug discovery. This compound (also known as 2-sulfanylpyridine-3-carboxylic acid) emerges as a promising candidate due to its unique chemical architecture.

The nicotinic acid (niacin, vitamin B3) component has known anti-inflammatory properties, mediated in part through the activation of the G protein-coupled receptor 109A (GPR109A), which can lead to the suppression of pro-inflammatory cytokines. Furthermore, the presence of a thiol (-SH) group is characteristic of potent antioxidant molecules, such as glutathione, which play a central role in cellular redox homeostasis by directly scavenging reactive oxygen species (ROS) and participating in enzyme-catalyzed detoxification pathways. The synergistic potential of these two functional groups within a single molecule warrants a thorough investigation of this compound's therapeutic capabilities.

This document serves as a comprehensive resource for researchers, providing a theoretical framework and practical methodologies for the systematic evaluation of this compound as an antioxidant and anti-inflammatory agent.

Potential Antioxidant Activity

The antioxidant potential of this compound is predicated on the reactivity of its thiol group. Thiols can act as potent reducing agents, donating a hydrogen atom or an electron to neutralize free radicals.

Hypothetical Quantitative Antioxidant Data

The following table summarizes the potential outcomes of in vitro antioxidant assays for this compound, based on the activities of structurally related sulfur-containing compounds. These values are illustrative and require experimental validation.

| Assay | Endpoint | Hypothetical Value for this compound | Reference Compound | Reference Value |

| DPPH Radical Scavenging Assay | IC50 (µM) | 50 - 150 | Ascorbic Acid | ~ 20 - 40 |

| Ferric Reducing Antioxidant Power | FRAP Value (µmol Fe(II)/g) | 500 - 1500 | Trolox | ~ 1500 - 2000 |

| Oxygen Radical Absorbance Capacity | ORAC Value (µmol TE/g) | 2000 - 5000 | Trolox | ~ 6000 - 8000 |

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar dilution series for a positive control (e.g., Ascorbic Acid).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sample dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank control (100 µL solvent + 100 µL DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the solution to 37°C before use.

-

Prepare a stock solution of this compound and a dilution series.

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each sample dilution or standard.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value by comparing the absorbance of the sample to the standard curve. Results are typically expressed as µmol of Fe(II) equivalents per gram of sample.

-

Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound is hypothesized to stem from the combined actions of the nicotinic acid and thiol moieties, potentially targeting key inflammatory enzymes and signaling pathways.

Hypothetical Quantitative Anti-inflammatory Data

The following table presents hypothetical data for the anti-inflammatory activity of this compound based on the known effects of related compounds.

| Assay | Endpoint | Hypothetical Value for this compound | Reference Compound | Reference Value |

| Lipoxygenase (LOX) Inhibition Assay | IC50 (µM) | 10 - 50 | Zileuton | ~ 1 - 5 |

| Cyclooxygenase-2 (COX-2) Inhibition Assay | IC50 (µM) | 5 - 20 | Celecoxib | ~ 0.04 |

| Carrageenan-Induced Paw Edema (in vivo) | % Inhibition of Edema | 30% - 60% at 50 mg/kg | Indomethacin | ~ 50% - 70% at 10 mg/kg |

| LPS-induced TNF-α release in macrophages | % Inhibition at 50 µM | 40% - 70% | Dexamethasone | > 90% at 1 µM |

| LPS-induced IL-6 release in macrophages | % Inhibition at 50 µM | 50% - 80% | Dexamethasone | > 90% at 1 µM |

Experimental Protocols for Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the formation of pro-inflammatory leukotrienes from arachidonic acid.

Methodology:

-

Reagents: Soybean lipoxygenase, linoleic acid (substrate), borate (B1201080) buffer (pH 9.0).

-

Procedure:

-

Pre-incubate various concentrations of this compound with the lipoxygenase solution in a 96-well plate for 10 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value.

-

Principle: This is a standard model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) or a vehicle control to groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

-

Potential Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The nicotinic acid component of this compound may inhibit this pathway.

The Solubility Profile of 2-Mercaptonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2-mercaptonicotinic acid in aqueous and organic media. The information presented herein is compiled from publicly available chemical databases and safety data sheets. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that significantly influences its behavior in various scientific and pharmaceutical applications. For a molecule like this compound, which possesses both a carboxylic acid and a thiol group, its solubility is expected to be highly dependent on the pH of the aqueous medium and the polarity of the organic solvent. The protonation state of the carboxylic acid and thiol groups, as well as the potential for hydrogen bonding, will be key determinants of its solubility characteristics.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited and presents some conflicting information. The following tables summarize the available data.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature | pH | Solubility | Data Source |

| Water | Not Specified | 7.4 | >23.3 µg/mL | PubChem[1] |

| Water | Not Specified | Not Specified | Very soluble | ChemicalBook[2] |

| Water | Not Specified | Not Specified | Sparingly soluble | Guidechem[3] |

Note on Discrepancies: There is a notable contradiction between the qualitative descriptors "Very soluble" and "Sparingly soluble" found in different sources. The single quantitative data point of ">23.3 µg/mL" suggests low solubility, which aligns more closely with "sparingly soluble".[1] This value was reported by the Burnham Center for Chemical Genomics and may represent a result from a high-throughput screening assay rather than a thermodynamic solubility limit. Further experimental validation is required to resolve these inconsistencies.

Table 2: Organic Solvent Solubility of this compound

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not published, a general methodology can be established based on standard laboratory procedures for organic acids.

General Protocol for Qualitative and Semi-Quantitative Solubility Determination

This protocol outlines a systematic approach to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Deionized water

-

Ethanol (95% and absolute)

-

Methanol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetone

-

5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

pH meter or pH indicator strips

Procedure:

-

Initial Solvent Screening (Qualitative): a. Weigh approximately 10 mg of this compound into a series of clean, dry test tubes. b. To each test tube, add 1 mL of a different solvent (water, ethanol, methanol, DMSO, acetone). c. Vigorously agitate the tubes using a vortex mixer for 1-2 minutes. d. Visually inspect for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

Semi-Quantitative Aqueous Solubility: a. Accurately weigh a known amount of this compound (e.g., 50 mg) into a test tube. b. Add the aqueous solvent (e.g., water) in small, measured increments (e.g., 0.1 mL). c. After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve. d. Record the total volume of solvent required to dissolve the solid. Calculate the approximate solubility in mg/mL.

-

Acid-Base Solubility Tests (Aqueous): a. For samples insoluble in water, test for solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. b. Add 1 mL of the respective acidic or basic solution to a test tube containing approximately 10 mg of this compound. c. Vortex and observe for dissolution. Solubility in NaOH or NaHCO₃ indicates acidic properties, while solubility in HCl would suggest basic properties.

Expected Observations: As a carboxylic acid, this compound is expected to be more soluble in basic solutions (NaOH and NaHCO₃) due to the formation of the more polar carboxylate salt.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility profile of an organic compound like this compound.

Caption: A logical workflow for the systematic determination of the solubility of this compound.

Signaling Pathways and Experimental Workflows

A thorough review of the available literature and chemical databases did not yield specific information regarding signaling pathways in which this compound is directly involved. Similarly, detailed experimental workflows for its use in complex biological or chemical systems are not publicly documented. The primary context of available information is its synthesis and basic chemical properties.

Conclusion

The solubility of this compound is not yet well-characterized in the public domain. There are conflicting qualitative reports on its aqueous solubility, and a significant lack of quantitative data, particularly in organic solvents. The provided experimental protocol offers a general framework for researchers to systematically determine the solubility profile of this compound. Further empirical studies are necessary to establish a definitive and comprehensive understanding of its solubility, which is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 2-Mercaptonicotinic Acid (CAS 38521-46-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptonicotinic acid, with the CAS number 38521-46-9, is a sulfur-containing derivative of nicotinic acid.[1] It is a versatile organic compound utilized as a key intermediate in the synthesis of various organic molecules and coordination complexes.[2] Its structure, featuring both a thiol and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science.[2][3] Notably, it has been investigated for its biological activities, including the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and hazards associated with this compound.

Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₂S | [6][7] |

| Molecular Weight | 155.17 g/mol | [8] |

| Appearance | Yellow crystalline powder | [5][6] |

| Melting Point | 263-265 °C (lit.) | [9][10] |

| Boiling Point | 295.3 °C at 760 mmHg | [6] |

| Density | 1.49 g/cm³ | [6] |

| pKa | 1.87 | [1] |

| Solubility | Sparingly soluble in water | [3] |

| InChI Key | WYKHFQKONWMWQM-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CNC(=S)C(=C1)C(=O)O | [6] |

Synthesis

A common method for the synthesis of this compound involves the reaction of 2-chloronicotinic acid with thiourea (B124793).[9]

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid[9]

Materials:

-

2-Chloronicotinic acid

-

Thiourea

-

Water

-

Dilute Hydrochloric Acid

Procedure:

-

A suspension of 2-chloronicotinic acid (5 mmol) and thiourea (6 mmol) is prepared in 15 mL of water.

-

The reaction mixture is heated to reflux at 90 °C for 8 hours.

-

Upon completion, the mixture is cooled to room temperature, resulting in a pale yellow suspension.

-

The pH of the suspension is adjusted to approximately 8 with dilute hydrochloric acid.

-

The mixture is stirred for 10 minutes to precipitate the product.

-

The resulting pale yellow solid is collected by filtration and dried to yield this compound.

Yield: 84%[9]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activities and Hazards

Biological Activities

-

P-glycoprotein Inhibition: this compound has been identified as an inhibitor of P-glycoprotein (P-gp).[4] P-gp is a transmembrane protein that acts as an efflux pump, contributing to multidrug resistance in cancer cells by expelling chemotherapeutic agents.[4] Inhibition of P-gp can therefore be a strategy to overcome multidrug resistance. The proposed mechanism involves the formation of a disulfide bond with cysteine residues on the transporter.[4]

Signaling Pathway and Experimental Workflow

While the precise signaling pathway for P-gp inhibition by this compound is not fully elucidated, a generalized diagram of P-gp's role in multidrug resistance is presented below.

Caption: Role of P-gp in drug efflux and its inhibition.

A general experimental workflow for assessing P-gp inhibition is outlined below.

Caption: General workflow for a P-gp inhibition assay.

Hazards and Safety

This compound is classified as a hazardous substance.[11] It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Identification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [7][11] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [7][11] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [7][11] |

Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11] A respirator may be necessary under certain workplace conditions.[5]

-

Storage: Store in a tightly closed container in a cool, dry place.[5]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5][11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][11]

-

Ingestion: Clean mouth with water. Get medical attention.[5][11]

-

Analytical Methods

Standard analytical techniques are used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method would typically be employed. While a specific, validated method for this compound was not found in the search results, a general approach would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) with an acidic modifier (e.g., phosphoric acid or formic acid).[12] Detection would likely be performed using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra would show characteristic peaks corresponding to the protons and carbons in the pyridine (B92270) ring, as well as the carboxylic acid and thiol groups.[3] While detailed peak assignments were not available in the search results, general spectra can be found in databases like PubChem.[11]

Conclusion

This compound (CAS 38521-46-9) is a valuable chemical intermediate with demonstrated biological activity as a P-glycoprotein inhibitor. Its synthesis is well-established, and its chemical and physical properties are well-documented. The hazardous nature of the compound necessitates careful handling and adherence to safety protocols. Further research is warranted to fully elucidate its antioxidant and anti-inflammatory potential and to develop specific and validated analytical methods for its routine analysis. This guide provides a solid foundation for researchers and professionals working with this compound.

References

- 1. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound(38521-46-9) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Marine Natural Products with P-Glycoprotein Inhibitor Properties [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 2-Mercaptonicotinic Acid: Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of 2-Mercaptonicotinic acid. It details the initial synthesis by Sucharda and Troszkiewiczówna in 1932 and subsequent work by Bradford, Elliott, and Rowe in 1948, presenting their experimental protocols and quantitative data. The guide also explores the compound's known biological activities, including its roles as a P-glycoprotein inhibitor, an antioxidant, and an anti-inflammatory agent, supported by relevant experimental methodologies. Furthermore, it visualizes the key signaling pathways and experimental workflows using the DOT language for Graphviz, offering a deeper understanding of its mechanisms of action.

Discovery and Historical Context

The discovery of this compound, also known as 2-thionicotinic acid, is credited to E. Sucharda and J. Troszkiewiczówna in 1932 . Their pioneering work, published in Roczniki Chemii, described the first synthesis of this heterocyclic sulfur compound. Their research laid the groundwork for future investigations into the chemical properties and potential applications of mercapto-substituted pyridines.

Sixteen years later, in 1948, L. Bradford, T. I. Elliott, and F. M. Rowe from the Department of Colour Chemistry and Dyeing at the University of Leeds revisited the synthesis of this compound. Their work, published in the Journal of the American Chemical Society, aimed to improve upon the existing methods and further characterize the compound. Their research provided more detailed experimental procedures and analytical data, contributing significantly to the foundational knowledge of this molecule.

Historical Synthesis Protocols

This section details the original experimental methodologies for the synthesis of this compound as described in the seminal publications.

Sucharda and Troszkiewiczówna's Method (1932)

Bradford, Elliott, and Rowe's Method (1948)

This method provides a more detailed and accessible protocol for the synthesis of this compound.

Experimental Protocol:

-

Reactants:

-

2-Chloronicotinic acid

-

Aqueous solvent

-

-

Procedure:

-

A suspension of 2-chloronicotinic acid and thiourea is prepared in water.

-

The reaction mixture is heated under reflux.

-

Upon completion of the reaction, the mixture is cooled, leading to the precipitation of a pale yellow solid.

-

The pH of the suspension is adjusted to approximately 8 with a dilute acid.

-

The precipitated this compound is then isolated by filtration and dried.

-

Reaction Workflow:

Caption: Synthesis workflow of this compound.

Quantitative Data from Historical Research

The following table summarizes the key quantitative data reported in the early publications on this compound.

| Parameter | Sucharda & Troszkiewiczówna (1932) | Bradford, Elliott & Rowe (1948) | Modern Protocol |

| Starting Material | 2-Chloronicotinic acid | 2-Chloronicotinic acid | 2-Chloronicotinic acid |

| Reagent | Not specified in detail | Thiourea | Thiourea |

| Solvent | Not specified in detail | Water | Water |

| Reaction Temperature | Not specified in detail | Reflux | 90 °C |

| Reaction Time | Not specified in detail | Not specified in detail | 8 hours |

| Yield | Not specified | Not specified | 84% |

| Melting Point (°C) | Not specified | 263-265 | 263-265 |

| Appearance | Not specified | Pale yellow solid | Pale yellow solid |

Biological Activities and Experimental Protocols

This compound has been investigated for several biological activities, primarily focusing on its role as a P-glycoprotein inhibitor, an antioxidant, and an anti-inflammatory agent.

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.

Experimental Protocol: P-gp Inhibition Assay (General)

A common method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in P-gp-overexpressing cells.

-

Cell Culture: P-gp-overexpressing cells (e.g., MDR1-transfected cells) and a corresponding parental cell line are cultured.

-

Incubation: Cells are pre-incubated with various concentrations of this compound.

-

Substrate Addition: A fluorescent P-gp substrate is added to the cell cultures.

-

Incubation: The cells are incubated to allow for substrate uptake and efflux.

-

Fluorescence Measurement: Intracellular fluorescence is measured using a fluorometer or flow cytometer.

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

P-glycoprotein Inhibition Mechanism:

Theoretical Insights into the Molecular Architecture of 2-Mercaptonicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 2-mercaptonicotinic acid, drawing upon theoretical and computational studies. The document summarizes key quantitative data, outlines computational methodologies, and visualizes structural and procedural information to support advanced research and development activities.

Core Molecular Structure and Tautomerism

This compound (C₆H₅NO₂S) is a pyridine (B92270) derivative with both a carboxylic acid and a thiol group. Theoretical studies are crucial for understanding its structure-activity relationships. A key structural feature of this molecule is its existence in two tautomeric forms: the thiol form and the thione form. Computational studies on analogous systems suggest that the thione form, 2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid, is the more stable tautomer in the gas phase and in solution[1]. This stability is attributed to the formation of a more delocalized π-system. The IUPAC name, 2-sulfanylidene-1H-pyridine-3-carboxylic acid, also refers to this more stable thione tautomer[2].

Computational Methodology

Experimental Protocols: A Typical Computational Workflow

The following outlines a standard protocol for the theoretical analysis of a molecule like this compound, based on common practices in computational chemistry[3][4][5]:

-

Molecular Structure Input: The initial 3D structure of the molecule is built using a molecular modeling program. For this compound, both the thiol and thione tautomers would be constructed.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)). The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is found.

-

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

-

Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. This includes:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Mulliken Atomic Charges: The distribution of electron density across the molecule is analyzed by calculating the partial charges on each atom.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

-

Thermodynamic Analysis: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated from the vibrational analysis data.

Data Presentation: Quantitative Molecular Parameters

The following tables summarize the calculated molecular parameters for the C1 conformer of 2-(methylthio)nicotinic acid, which serves as a close proxy for the thione tautomer of this compound. The primary difference will be the replacement of the S-CH₃ group with an S-H group, which is expected to slightly alter the bond lengths and angles involving the sulfur atom.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Data from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid[3].

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1–C2 | 1.336 | C6–N1–C2 | 123.9 |

| N1–C6 | 1.333 | N1–C2–C3 | 117.2 |

| C2–C3 | 1.422 | N1–C2–S7 | 119.3 |

| C2–S7 | 1.776 | C3–C2–S7 | 123.5 |

| C3–C4 | 1.397 | C2–C3–C4 | 121.3 |

| C3–C9 | 1.478 | C2–C3–C9 | 121.2 |

| C4–C5 | 1.387 | C4–C3–C9 | 117.5 |

| C5–C6 | 1.383 | C3–C4–C5 | 119.5 |

| C9=O10 | 1.215 | C4–C5–C6 | 119.1 |

| C9–O11 | 1.353 | N1–C6–C5 | 120.9 |

| S7–C8 | 1.815 | C3–C9–O10 | 123.2 |

| O11–H18 | 0.967 | C3–C9–O11 | 112.5 |

| O10–C9–O11 | 124.3 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Data from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid, with scaled frequencies[3].

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O–H stretch | 3574 | Carboxylic acid O–H stretching |

| C–H stretch (ring) | 3070-3020 | Aromatic C–H stretching |

| C=O stretch | 1740 | Carboxylic acid C=O stretching |

| C=C, C=N stretch | 1580-1450 | Pyridine ring stretching vibrations |

| O–H in-plane bend | 1383 | Carboxylic acid O–H bending |

| C–O stretch | 1287 | Carboxylic acid C–O stretching |

| O–H out-of-plane bend | 950-850 | Carboxylic acid O–H bending |

Table 3: Electronic Properties

Data from DFT/B3LYP/6-311G(d,p) calculations on 2-(methylthio)nicotinic acid[3].

| Property | Value |

| HOMO Energy | -6.45 eV |